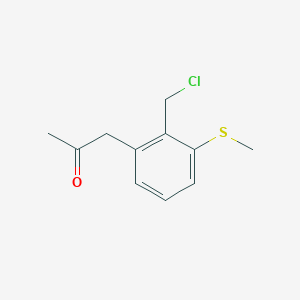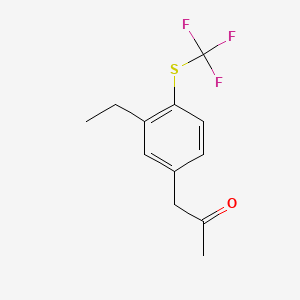
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3OS and a molecular weight of 262.29 g/mol This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Vorbereitungsmethoden
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylthiolating agents and radical initiators. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Chemischer Reaktionen
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoromethylthio group can influence the reactivity and orientation of the substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one has a range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups.
Biology: The compound’s unique chemical properties make it a useful probe in studying biological systems, especially in understanding the effects of trifluoromethylthio groups on biological activity.
Industry: Used in the development of agrochemicals and materials, where its stability and reactivity are advantageous.
Wirkmechanismus
The mechanism by which 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one exerts its effects is largely influenced by the trifluoromethylthio group. This group can enhance the lipophilicity and metabolic stability of the compound, affecting its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other compounds containing trifluoromethylthio groups, such as:
1-(4-(Trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(3-Methyl-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in distinct ways.
Eigenschaften
Molekularformel |
C12H13F3OS |
|---|---|
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
1-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-10-7-9(6-8(2)16)4-5-11(10)17-12(13,14)15/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
PICNPORJFBRRAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)CC(=O)C)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




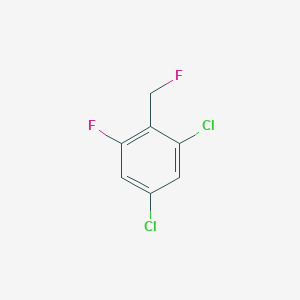
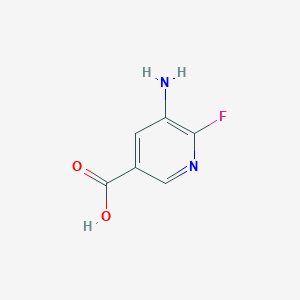
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)


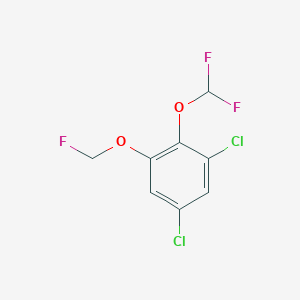
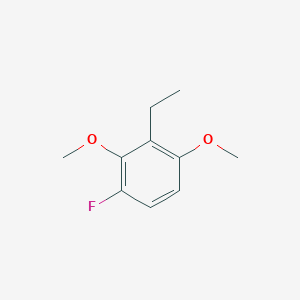

![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)

